molecular formula C8H14Cl2N2 B3119804 (S)-4-(1-Aminoethyl)aniline dihydrochloride CAS No. 255060-76-5

(S)-4-(1-Aminoethyl)aniline dihydrochloride

Cat. No.: B3119804
CAS No.: 255060-76-5
M. Wt: 209.11
InChI Key: RBTZGSNSUNOPNF-ILKKLZGPSA-N
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Description

(S)-4-(1-Aminoethyl)aniline dihydrochloride is a chiral primary amine compound with significant applications in various fields of science and industry. It is characterized by its molecular formula C8H14Cl2N2 and a molecular weight of 209.12 g/mol . This compound is particularly notable for its enantiomeric purity, which makes it valuable in asymmetric synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-(1-Aminoethyl)aniline dihydrochloride typically involves the catalytic asymmetric synthesis of α-chiral primary amines. One of the state-of-the-art methods includes the use of biomimetic chemocatalysis inspired by enzymatic transaminations . This method is appealing due to its straightforward approach and efficiency in producing enantiopure primary amines.

Industrial Production Methods: Industrial production of this compound often involves multi-step processes that ensure high yield and purity. These processes may include the use of pre-prepared or in situ formed NH imines, followed by catalytic transformations to achieve the desired chiral amine .

Chemical Reactions Analysis

Types of Reactions: (S)-4-(1-Aminoethyl)aniline dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the amine group into corresponding oxides.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(S)-4-(1-Aminoethyl)aniline dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-4-(1-Aminoethyl)aniline dihydrochloride involves its interaction with molecular targets through its amine group. This interaction can lead to various biochemical pathways, depending on the specific application. For instance, in catalysis, the compound acts as a chiral ligand, facilitating asymmetric transformations .

Comparison with Similar Compounds

Comparison: (S)-4-(1-Aminoethyl)aniline dihydrochloride is unique due to its specific chiral configuration and the position of the aminoethyl group on the aromatic ring. This configuration provides distinct reactivity and selectivity in chemical reactions, making it particularly valuable in asymmetric synthesis compared to its analogs .

Properties

IUPAC Name

4-[(1S)-1-aminoethyl]aniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c1-6(9)7-2-4-8(10)5-3-7;;/h2-6H,9-10H2,1H3;2*1H/t6-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTZGSNSUNOPNF-ILKKLZGPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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